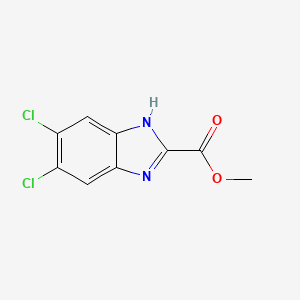

Methyl 5,6-Dichlorobenzimidazole-2-carboxylate

Description

Properties

Molecular Formula |

C9H6Cl2N2O2 |

|---|---|

Molecular Weight |

245.06 g/mol |

IUPAC Name |

methyl 5,6-dichloro-1H-benzimidazole-2-carboxylate |

InChI |

InChI=1S/C9H6Cl2N2O2/c1-15-9(14)8-12-6-2-4(10)5(11)3-7(6)13-8/h2-3H,1H3,(H,12,13) |

InChI Key |

WRLLJZMOYDSNFX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC2=CC(=C(C=C2N1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization of 4,5-Dichloro-o-phenylenediamine with Carbonyl Di-imidazole

A foundational step in synthesizing 5,6-dichlorobenzimidazole derivatives involves the cyclization of 4,5-dichloro-o-phenylenediamine with carbonyl di-imidazole to produce 5,6-dichlorobenzimidazole-2-one. This intermediate is crucial for subsequent transformations into methyl esters or halogenated derivatives.

- Reaction Conditions: The cyclization is typically conducted under mild conditions using carbonyl di-imidazole as a less toxic and more environmentally friendly reagent compared to traditional cyanogen bromide methods.

- Advantages: This method offers improved yields and scalability for industrial synthesis, avoiding harsh diazotization steps that are unreliable on a large scale.

Esterification to Methyl 5,6-Dichlorobenzimidazole-2-carboxylate

The methyl ester is generally prepared by alkylation of the benzimidazole nitrogen or direct esterification of the 2-carboxylic acid derivative.

- Alkylation Route: A common approach involves reacting 5,6-dichlorobenzimidazole derivatives with methyl bromoacetate in the presence of a base such as cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).

- Procedure Example: In one documented synthesis, 5,6-dichloro-2-(4-methoxyphenyl)-1H-benzimidazole was reacted with methyl bromoacetate and Cs₂CO₃ at room temperature for 12 hours, yielding the methyl ester in 85% yield after recrystallization.

- Alternative Esterification: Direct esterification of the carboxylic acid form (benzimidazole-2-carboxylic acid) with methanol under acidic catalysis is also feasible but less commonly reported for this chlorinated derivative.

Detailed Stepwise Synthetic Scheme

| Step | Reactants/Intermediates | Conditions/Notes | Product/Outcome |

|---|---|---|---|

| 1 | 4,5-Dichloro-o-phenylenediamine + Carbonyl di-imidazole | Mild cyclization conditions, environmentally benign reagent | 5,6-Dichlorobenzimidazole-2-one |

| 2 | 5,6-Dichlorobenzimidazole-2-one + Phosphorous oxybromide (optional for halogenation) | Halogenation to 2-bromo derivative if needed | 2-Bromo-5,6-dichlorobenzimidazole (intermediate) |

| 3 | 5,6-Dichlorobenzimidazole derivative + Methyl bromoacetate + Cs₂CO₃ in DMF | Room temperature, 12-hour reaction | This compound |

This sequence can be adapted depending on the target substitution pattern and desired functional groups.

Alternative Synthetic Approaches and Modifications

Use of Aldehyde Bisulfite Adducts for Benzimidazole Formation

In some advanced synthetic routes, aldehyde bisulfite adducts are used to facilitate condensation with 4,5-dichloro-o-phenylenediamine. For example, 4-methoxybenzaldehyde bisulfite adducts react with the diamine in DMF under reflux to form substituted benzimidazole cores, which can then be further functionalized to methyl esters.

Hydrazide Formation and Subsequent Derivatization

Methyl esters of 5,6-dichlorobenzimidazole-2-carboxylate can be converted to hydrazides by reaction with hydrazine hydrate under reflux conditions. These hydrazides serve as versatile intermediates for further condensation reactions with aldehydes to generate diverse benzimidazole derivatives.

Comparative Analysis of Preparation Methods

| Method | Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Cyclization with carbonyl di-imidazole | 4,5-Dichloro-o-phenylenediamine, carbonyl di-imidazole, mild conditions | High (not specified) | Environmentally friendly, scalable | Requires pure starting diamine |

| Alkylation with methyl bromoacetate | Methyl bromoacetate, Cs₂CO₃, DMF, room temp, 12 h | 85% | High yield, mild conditions | Use of DMF solvent (toxic) |

| Direct esterification (acid + MeOH) | Acid catalyst, methanol, reflux | Moderate (literature varies) | Simple reagents | Less reported for chlorinated benzimidazoles |

Research Discoveries and Innovations

- The use of carbonyl di-imidazole in place of cyanogen bromide for cyclization represents a significant advance in safety and environmental impact while improving yield and reproducibility.

- Alkylation using methyl bromoacetate in the presence of cesium carbonate provides a mild and efficient route to the methyl ester, enabling further functionalization for drug discovery applications.

- The ability to prepare halogenated benzimidazole intermediates (e.g., 2-bromo derivatives) expands the utility of these compounds in nucleoside analog synthesis and antiviral drug development.

- Recent studies highlight the versatility of benzimidazole derivatives synthesized via these methods in biological activity screening, including antiviral and antiprotozoal assays, underscoring the importance of efficient synthetic access to this compound and related compounds.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6-Dichlorobenzimidazole-2-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms on the benzimidazole ring can be substituted by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base such as potassium carbonate.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Substituted benzimidazole derivatives.

Oxidation: Benzimidazole N-oxides.

Reduction: Benzimidazole amines.

Scientific Research Applications

Methyl 5,6-Dichlorobenzimidazole-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 5,6-Dichlorobenzimidazole-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, leading to its diverse biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between Methyl 5,6-Dichlorobenzimidazole-2-carboxylate and related compounds identified in the evidence:

Key Observations:

- Core Heterocycle: The target compound’s benzimidazole core differs significantly from pyrazine () and imidazothiazole ().

- Substituent Effects: The ethanol acetate group in ’s compound increases molecular weight and hydrophobicity compared to the methyl ester in the target compound, which may influence pharmacokinetic behavior . The hydrochloride salt in ’s imidazothiazole derivative improves aqueous solubility, a critical factor for drug delivery .

Physical and Chemical Properties

Volatility and Stability:

- Methyl esters (e.g., methyl salicylate in ) are generally more volatile than larger esters like ethanol acetate . The target compound’s methyl ester group likely contributes to moderate volatility, while the dichloro substitutions enhance thermal stability.

- Pyrazine-based compounds () may exhibit lower boiling points due to their smaller size and reduced aromatic stabilization compared to benzimidazoles .

Reactivity:

- The electron-withdrawing chlorine atoms in the target compound and ’s derivative increase electrophilic substitution resistance but may facilitate nucleophilic attacks at the ester group.

- The imidazothiazole in contains sulfur, which can participate in redox reactions, unlike the nitrogen-dominated benzimidazole and pyrazine cores .

Q & A

Q. What are the key considerations for optimizing the synthesis of Methyl 5,6-Dichlorobenzimidazole-2-carboxylate?

Methodological Answer: Synthesis optimization requires careful selection of reaction conditions, including solvent polarity, temperature, and catalyst choice. For example, refluxing in aprotic solvents (e.g., DMF or THF) under nitrogen can enhance yield by stabilizing intermediates. Chlorination at the 5,6-positions may necessitate controlled stoichiometry of chlorinating agents (e.g., POCl₃) to avoid over-substitution. Purification via recrystallization or column chromatography is critical to isolate the product from byproducts like methyl ester derivatives .

| Reaction Parameter | Optimal Conditions | Impact on Yield |

|---|---|---|

| Solvent | DMF or THF | Maximizes solubility of intermediates |

| Temperature | 80–100°C | Balances reaction rate and decomposition |

| Chlorinating Agent | POCl₃ (1.5 equiv) | Prevents di-/tri-chlorination |

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer: Combine analytical techniques such as HPLC (for purity >97%), ¹H/¹³C NMR (to confirm substituent positions), and mass spectrometry (for molecular ion validation). X-ray crystallography (if crystalline) provides unambiguous confirmation of the dichloro and carboxylate substituents, as demonstrated in crystallographic studies of analogous ethyl carboxylate derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent carriers). To address this:

- Standardize bioassays using controls like known enzyme inhibitors (e.g., kinase or protease inhibitors).

- Perform dose-response curves to differentiate between specific activity and cytotoxicity.

- Compare results with structurally similar compounds (e.g., ethyl carboxylate analogs) to isolate the role of the methyl ester and chloro groups .

Q. How can computational models predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations can map electron density at reactive sites (e.g., the 2-carboxylate group). Molecular docking simulations assess steric and electronic interactions with biological targets. For example, the electron-withdrawing effect of the dichloro substituents increases electrophilicity at the carboxylate carbon, favoring nucleophilic attack—a hypothesis validated in studies of methyl benzothiazole carboxylates .

| Computational Parameter | Application |

|---|---|

| HOMO-LUMO Gap | Predicts susceptibility to electrophilic/nucleophilic reactions |

| Molecular Electrostatic Potential (MEP) | Identifies reactive hotspots |

Q. What experimental designs mitigate challenges in studying the compound’s stability under physiological conditions?

Methodological Answer:

- Conduct stability assays in buffered solutions (pH 7.4) at 37°C, monitoring degradation via LC-MS over 24–72 hours.

- Use deuterated solvents in NMR to track hydrolytic cleavage of the methyl ester.

- Compare stability with analogs lacking chloro substituents to assess the impact of electron-withdrawing groups .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.